2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene and pyrimidine derivatives.
Introduction of the Fluorobenzyl and Fluorophenyl Groups: This step often involves nucleophilic substitution reactions where fluorobenzyl and fluorophenyl groups are introduced to the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(2′-Fluorobenzyloxy)phenylboronic acid: This compound also contains a fluorobenzyl group and has similar chemical properties.
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: This compound shares the thienopyrimidine core and has been studied for its biological activities.
Uniqueness
2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of both fluorobenzyl and fluorophenyl groups, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H12F2N2OS |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12F2N2OS/c20-13-5-1-11(2-6-13)9-16-22-18(24)17-15(10-25-19(17)23-16)12-3-7-14(21)8-4-12/h1-8,10H,9H2,(H,22,23,24) |
InChI Key |
RSOODJIGEVJLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2)F |
Origin of Product |
United States |
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